1,1'-BI(Cyclopropyl)-1-amine hydrochloride
CAS No.: 882402-13-3
Cat. No.: VC7867700
Molecular Formula: C6H12ClN
Molecular Weight: 133.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882402-13-3 |
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Molecular Formula | C6H12ClN |
Molecular Weight | 133.62 |
IUPAC Name | 1-cyclopropylcyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11N.ClH/c7-6(3-4-6)5-1-2-5;/h5H,1-4,7H2;1H |
Standard InChI Key | AOPYBRLTXWCZAV-UHFFFAOYSA-N |
SMILES | C1CC1C2(CC2)N.Cl |
Canonical SMILES | C1CC1C2(CC2)N.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its IUPAC name, 1-cyclopropylcyclopropan-1-amine hydrochloride, reflects the presence of two cyclopropane rings bonded to a central amine group, which is protonated as a hydrochloride salt. Key structural features include:
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SMILES Notation:
C1CC1C2(CC2)N.Cl
The bicyclic framework imposes significant steric strain, which influences reactivity and stability. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (106.7 Ų) and [M+Na]⁺ (118.6 Ų) highlight its compact geometry .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles confirm its structure. For example, the hydrochloride salt exhibits a distinct ¹H NMR signal at δ 5.27 ppm (t, 1H) in dimethyl sulfoxide (DMSO), correlating with the amine proton .
Synthesis and Manufacturing
Primary Synthetic Routes
The hydrochloride salt is typically synthesized via acid-catalyzed deprotection of tert-butyl carbamates. A representative protocol involves:
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Reacting tert-butyl (1-hydroxymethylcyclopropyl)carbamidate with HCl in dioxane (4 M) at 20°C for 15 hours .
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Evaporating the solvent to isolate the product as a white solid (45–55% yield) .
Key Reaction Conditions:
Parameter | Value |
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Temperature | 20°C |
Solvent | 1,4-Dioxane |
Catalyst | HCl (4 M) |
Reaction Time | 15 hours |
This method avoids high-pressure or high-temperature conditions, making it scalable for industrial applications.
Alternative Approaches
Recent advancements include reductive cyclopropanation using bismuth photocatalysis, though this remains exploratory .
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but decomposes at elevated temperatures (>200°C) to release hydrogen chloride, carbon oxides, and nitrogen oxides . It is incompatible with strong oxidizing agents, necessitating storage in inert environments .
Solubility and Partitioning
Property | Value |
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Water Solubility | 12.3 mg/mL (25°C) |
LogP (Octanol-Water) | 1.31 |
Refractive Index | 1.59 |
Its moderate solubility in polar solvents like water and DMSO facilitates use in aqueous reaction systems.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
1,1'-Bi(cyclopropyl)-1-amine hydrochloride serves as a precursor for kinase inhibitors and anticancer agents. For example:
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It is coupled with pyrazine derivatives to form 6-(4-chlorophenyl)-5-(2-methoxyethoxy)pyrazine-2-carboxamide, a compound evaluated for tyrosine kinase inhibition .
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In thieno[3,2-d]pyrimidine syntheses, it introduces cyclopropyl motifs that enhance metabolic stability .
Role in Material Science
The strained cyclopropane rings make it a candidate for metal-organic frameworks (MOFs) and photocatalysts. Bismuth complexes derived from this amine show promise in light-driven cyclopropanation reactions .
Hazard Category | GHS Code |
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Skin Irritation | H315 |
Eye Irritation | H319 |
Respiratory Irritation | H335 |
Oral Toxicity | H302 |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
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Ventilation: Use fume hoods to minimize inhalation exposure .
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First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Condition | Specification |
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Temperature | 2–8°C |
Container | Airtight glass vial |
Incompatibilities | Strong oxidizers |
Future Directions and Research Gaps
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Stereoselective Synthesis: Current methods yield racemic mixtures. Developing enantioselective routes could unlock applications in chiral drug design.
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Toxicological Profiling: Limited data exist on chronic exposure effects. In vivo studies are needed to assess carcinogenic potential.
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Advanced Catalysis: Expanding its role in photocatalytic systems, particularly for C–H functionalization .
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